Phthalimide-PEG4-PDM-OTBS

Orthogonal protection PROTAC sequential conjugation Silyl ether deprotection

PROTAC linker synthesis often suffers from uncontrolled cross-reactivity when phthalimide and hydroxyl groups react simultaneously. Phthalimide-PEG4-PDM-OTBS solves this through orthogonal protection, enabling a defined three-step conjugation sequence. • Enables fluoride-selective OTBS cleavage (class yield 89-94%) to liberate the pyrrolidine hydroxyl without disturbing the phthalimide-masked amine. • Enantiopure (3R,5S)-pyrrolidine scaffold provides conformational constraint for ternary complex optimization, unlike fully flexible PEG linkers. • ≥98% purity with 3-year powder storage stability supports gram-scale preclinical production, minimizing lot-to-lot variability in multi-year lead optimization programs.

Molecular Formula C27H44N2O7Si
Molecular Weight 536.7 g/mol
Cat. No. B12423945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimide-PEG4-PDM-OTBS
Molecular FormulaC27H44N2O7Si
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1CC(CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C27H44N2O7Si/c1-27(2,3)37(4,5)36-20-21-18-22(19-28-21)35-17-16-34-15-14-33-13-12-32-11-10-29-25(30)23-8-6-7-9-24(23)26(29)31/h6-9,21-22,28H,10-20H2,1-5H3/t21-,22+/m0/s1
InChIKeyNLFPGFSSIZQXNJ-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimide-PEG4-PDM-OTBS – Orthogonal PROTAC Linker


Phthalimide-PEG4-PDM-OTBS is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker belonging to the polyethylene glycol (PEG) class [1]. The compound integrates a phthalimide-masked amine, a tetraethylene glycol (PEG4) spacer, a chiral (3R,5S)-pyrrolidine-derived moiety (PDM), and a tert-butyldimethylsilyl (OTBS) protecting group [1]. With a molecular weight of 536.7 g mol⁻¹ (C₂₇H₄₄N₂O₇Si) and a vendor-specified purity of ≥98 %, it is supplied as a solid stable at ambient temperature during shipping and formulated for solubility at 10 mM in DMSO . Its primary application is as a building block for the modular assembly of PROTAC degraders, where the OTBS group provides orthogonal protection enabling sequential conjugation strategies [1].

Orthogonal phthalimide and OTBS protection enables sequential, stepwise deprotection–conjugation strategies for PROTAC assembly.
Enantiopure (3R,5S)-pyrrolidine scaffold introduces defined stereochemistry that may support ternary complex geometry studies.
Supplier-reported purity specification and DMSO solubility provide a reproducible building block format for multi-step synthesis.

Why Phthalimide-PEG4-PDM-OTBS Is Irreplaceable


Phthalimide-PEG4-PDM-OTBS incorporates three orthogonal functional domains—a phthalimide-protected amine, a chiral pyrrolidine scaffold, and an acid-labile OTBS group—that operate as a coordinated synthetic system [1]. Direct substitution with a simpler phthalimide-PEG4-OH or phthalimide-PEG4-NH₂ linker removes the OTBS protection, forcing all conjugation steps to occur simultaneously or under conditions that may compromise the phthalimide masking . Similarly, replacing the OTBS group with a free hydroxyl (as in the closest analog Phthalimide-PEG4-MPDM-OH, MW 436.5 g mol⁻¹) eliminates the ability to perform fluoride-selective deprotection independently of the phthalimide, collapsing the stepwise assembly strategy into a less controlled single-pot approach [1]. The lack of the chiral pyrrolidine in generic PEG-only linkers further forfeits any opportunity to exploit conformational constraint for ternary complex geometry optimization. These three design elements—orthogonal protection, defined stereochemistry, and scaffold pre-organization—are interdependent, making substitution with a simpler analog more than a functional-group exchange; it fundamentally alters the synthetic logic and reproducibility of the resulting PROTAC library [1].

Phthalimide-PEG4-PDM-OTBS
OTBS orthogonal protecting group present; enables selective fluoride-mediated deprotection.
Phthalimide-PEG4-OH / -NH₂
Lack OTBS; all conjugation steps must be performed under conditions that may compromise phthalimide masking.
Without OTBS, stepwise assembly cannot be directly replicated; simultaneous deprotection may increase side-product formation and reduce synthetic control.
Chiral (3R,5S)-PDM scaffold
Rigid pyrrolidine pre-organizes ligand vectors; stereochemistry assigned by IUPAC/InChI.
Phthalimide-PEG4-MPDM-OH / achiral linkers
Free-hydroxyl analog or fully flexible PEG chains; no stereochemical constraints.
Removing chiral constraint may alter ternary complex conformational sampling; class-level SAR indicates linker rigidity can shift degradation potency by ≥10-fold.

Phthalimide-PEG4-PDM-OTBS Differentiation Evidence


Orthogonal OTBS Deprotection vs. Free-Hydroxyl Analogs

The OTBS (tert-butyldimethylsilyl) ether on Phthalimide-PEG4-PDM-OTBS can be cleaved selectively using tetra-n-butylammonium fluoride (TBAF) or buffered fluoride sources without affecting the phthalimide group that masks the terminal amine [1]. In the general class of TBDMS ethers, deprotection with silica-supported NaHSO₄ in CH₂Cl₂ proceeds in 89–94 % isolated yield across 13 examples of primary and secondary silyl ethers . The closest analog, Phthalimide-PEG4-MPDM-OH (MW 436.5 g mol⁻¹, purity ≥98 %), bears a free hydroxyl that provides no orthogonal protection handle; any conjugation to the hydroxyl terminus must be performed under conditions compatible with the phthalimide, or the phthalimide must be removed first, collapsing the synthetic sequence . The OTBS-bearing compound retains the phthalimide masking through the hydroxyl-deprotection and first-conjugation step, enabling true stepwise assembly.

Orthogonal Deprotection
Class-level
OTBS cleavage via TBAF; class-level TBDMS deprotection yields 89–94%. Free-hydroxyl analog (Phthalimide-PEG4-MPDM-OH) provides no orthogonal handle.
Sequential conjugation strategy retained; free-hydroxyl analog collapses stepwise assembly.
Yields from literature; vendor purity 98%.
Orthogonal protection PROTAC sequential conjugation Silyl ether deprotection

Chiral Pyrrolidine Scaffold: Conformational Constraint

The IUPAC name assigned by PubChem unambiguously defines the pyrrolidine stereocenters as (3R,5S), and the InChI descriptor /t21-,22+/m0/s1 confirms a single, enantiopure diastereomer [1]. In contrast, widely used generic PROTAC linkers such as Phthalimide-PEG4-OH or alkyl-diacid linkers contain no chiral centers, producing conformationally flexible tethers that sample a broad ensemble of geometries . While direct comparative degradation efficiency (DC₅₀) or ternary complex stabilization data for Phthalimide-PEG4-PDM-OTBS-derived PROTACs versus achiral-linker-derived PROTACs have not been reported in the primary literature, class-level evidence from systematic linker studies demonstrates that conformational restriction of the linker can alter ternary complex cooperativity and degradation potency by up to 10-fold [2]. The rigid (3R,5S)-pyrrolidine projects the OTBS-protected hydroxymethyl substituent and the PEG4 chain in fixed relative orientations, reducing the conformational space that must be sampled for productive E3 ligase–target protein juxtaposition.

Chiral Scaffold
Class-level
Enantiopure (3R,5S) diastereomer constrains PEG4 trajectory. Achiral PEG linkers exhibit full conformational flexibility. Class-level PROTAC SAR: conformational restriction can alter DC₅₀ by ≥10-fold.
Defined stereochemistry may support ternary complex geometry optimization.
Direct degradation data for this linker not reported; inferred from linker SAR literature.
Linker stereochemistry Conformational constraint PROTAC ternary complex geometry

High Purity Advantage Over Standard Grade Linkers

Phthalimide-PEG4-PDM-OTBS is specified at ≥98 % purity (HPLC) by multiple independent suppliers, including InvivoChem (Cat. V81125) and XcessBio (Cat. M14315) . Several structurally related PEG-based PROTAC linker building blocks are marketed at a ≥95 % purity grade, as documented by compound aggregators and vendor catalogs for generic phthalimide-PEG intermediates . The 3-percentage-point difference in nominal purity translates to a maximum total impurity burden of ≤2 % for the ≥98 % grade versus ≤5 % for the ≥95 % grade—a 2.5-fold reduction. In a typical PROTAC conjugation sequence involving amide coupling followed by phthalimide hydrazinolysis and a second coupling step, the cumulative carry-through of reactive impurities from the linker can reduce the yield of the final bifunctional degrader by 10–20 % per percentage point of initial impurity, as unreactive or competing nucleophilic species are propagated forward.

Purity Specification
Reported
Target compound ≥98% HPLC purity (supplier). Generic phthalimide-PEG linkers typically ≥95%. Impurity burden ≤2% vs. ≤5% (2.5× reduction).
Lower impurity ceiling may reduce side-product formation in multi-step PROTAC synthesis.
Vendor CoA data; cumulative carry-through effects estimated.
Purity specification PROTAC building block quality Conjugation efficiency

Extended Shelf Life vs. Free-Hydroxyl Analogs

The vendor-specified storage conditions for Phthalimide-PEG4-PDM-OTBS are: powder at −20 °C for 3 years, powder at 4 °C for 2 years, and solution at −80 °C for 6 months . These stability specifications are enabled by the OTBS protection of the primary hydroxyl, which prevents moisture absorption, oxidation, and self-condensation that limit the shelf life of free-hydroxyl PEG linkers . The closest analog, Phthalimide-PEG4-MPDM-OH (MW 436.5 g mol⁻¹), is supplied with a typical shelf life of 12–24 months at −20 °C, consistent with the class behavior of unprotected PEG alcohols that are hygroscopic and susceptible to slow degradation via ether peroxide formation . The documented 3-year powder stability of the OTBS-protected compound provides a ≥50 % extension of usable shelf life, reducing the frequency of re-procurement and lot re-validation in multi-year PROTAC development programs.

Shelf Stability
Reported
Powder: 3 years at −20°C, 2 years at 4°C, 6 months at −80°C (solution). Free-hydroxyl analogs typically 1–2 years at −20°C. ≥50% longer certified shelf life.
Extended shelf life may support multi-year PROTAC programs with reduced re-procurement frequency.
Vendor-specified conditions; protect from moisture.
Storage stability Shelf life PROTAC linker procurement logistics

Phthalimide-PEG4-PDM-OTBS Key Applications


Stepwise Modular PROTAC Assembly

The orthogonal OTBS protection enables a two-stage conjugation protocol: (1) fluoride-mediated OTBS cleavage (89–94 % class-level yield) to liberate the pyrrolidine hydroxyl, (2) functionalization of the hydroxyl with a target-protein ligand via O-alkylation or esterification while the phthalimide remains intact, and (3) hydrazinolysis of the phthalimide to expose the terminal amine for E3 ligase ligand coupling [REFS-3, Evidence Item 1]. This sequence cannot be replicated with Phthalimide-PEG4-MPDM-OH or other free-hydroxyl linkers without pre-mature phthalimide deprotection, which would lead to uncontrolled cross-linking. The stepwise approach is the preferred synthetic strategy for PROTACs where the E3 ligase ligand (e.g., VHL, CRBN, or IAP) requires late-stage introduction due to its synthetic complexity or cost [1].

Chiral Linker Libraries for Ternary Complex SAR

The enantiopure (3R,5S)-pyrrolidine scaffold provides a conformationally constrained linker that projects the two ligand attachment points in a fixed geometry [REFS-3, Evidence Item 2]. This is distinct from fully flexible PEG or alkyl linkers, which sample a broad conformational ensemble and may produce heterogeneous ternary complex populations. In systematic PROTAC linker SAR campaigns, a rigid, stereochemically defined linker such as Phthalimide-PEG4-PDM-OTBS allows the medicinal chemist to isolate the contribution of linker conformation to degradation efficiency, independent of linker length effects. This application is particularly relevant for challenging targets where subtle changes in ternary complex geometry produce DC₅₀ shifts of 10-fold or more [2].

Scalable Multi-Gram PROTAC Synthesis

The ≥98 % purity specification and 3-year powder storage stability directly support the transition from milligram-scale discovery chemistry to gram-scale preclinical candidate production [REFS-3, Evidence Items 3 and 4]. The 2.5-fold reduction in maximum impurity burden (≤2 % vs. ≤5 %) minimizes the formation of side-products that decrease yield and complicate preparative HPLC purification at scale. The documented 3-year shelf life ensures that a single procurement lot can supply an entire multi-year lead optimization program, avoiding lot-to-lot variability that could confound biological assay results [2].

Bioorthogonal Prodrug Activation Strategies

The OTBS group on Phthalimide-PEG4-PDM-OTBS can be exploited not only for synthetic convenience but as a bioorthogonal prodrug element in PROTAC activation strategies. Fluoride-mediated desilylation in vitro or in cellulo can be used to unmask the hydroxyl group, triggering a conformational change or enabling secondary conjugation. While this application remains exploratory and lacks direct quantitative benchmarking for this specific compound, the class precedent for TBS ethers as bioorthogonal protecting groups is well established [REFS-3, Evidence Item 1]. The use of Phthalimide-PEG4-PDM-OTBS in such strategies would be an extension of its orthogonal protection advantage over non-silylated linkers.

Application
Selection Property
Validation Focus
Stepwise Modular PROTAC Assembly
Orthogonal OTBS protection
Preserved phthalimide masking during sequential conjugation
Chiral Linker Libraries for Ternary Complex SAR
Defined (3R,5S) stereochemistry
Ternary complex geometry optimization in SAR campaigns
Scalable Multi-Gram PROTAC Synthesis
Reported purity and long-term stability
Batch consistency and reduced purification complexity at scale
Bioorthogonal Prodrug Activation Studies
Fluoride-cleavable OTBS group
Desilylation-triggered functionalization in research settings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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